2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(14-9-12-5-1-2-6-15(12)25-17(14)24)21-13-10-19-18(20-11-13)22-7-3-4-8-22/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMXNOXCKOKRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromene backbone, which is known for its diverse biological activities, including anti-cancer properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
-
Anticancer Properties :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cells. The compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
- Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression .
- Mechanism of Action :
- Selectivity and Toxicity :
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Breast Cancer Cell Line (MCF-7)
In a study assessing the impact on MCF-7 cells:
- IC50 Value : 0.65 µM
- Mechanism : Induction of apoptosis via caspase activation.
Case Study 2: Acute Lymphoblastic Leukemia (CEM-13)
In another study focused on CEM-13 cells:
- IC50 Value : 0.85 µM
- Observation : Significant reduction in cell viability after treatment.
Data Tables
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| CEM-13 | 0.85 | Cell cycle arrest and apoptosis |
| MEL-8 | 1.20 | Induction of apoptotic pathways |
Comparison with Similar Compounds
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )
- Structural Differences : Replaces the pyrrolidinyl-pyrimidine group with a sulfamoylphenyl substituent.
- Reduced basicity due to the absence of the pyrrolidine nitrogen, which may alter binding to cationic targets (e.g., kinases, GPCRs).
- Synthesis : Prepared via acetic acid-mediated condensation, yielding 12 after recrystallization in DMF .
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (, CAS 1396809-47-4)
- Structural Differences : Substitutes the chromene-3-carboxamide with a furan-2-carboxamide.
- Key Implications :
- The furan ring lacks the conjugated π-system of chromene, reducing aromatic stacking interactions.
- Smaller size may improve membrane permeability but limit target engagement in deep binding pockets.
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (, CAS 1144493-81-1)
- Structural Differences : Features a chlorophenyl-substituted pyrrolidine and a chromene-6-yl group.
- Positional isomerism (chromene-6-yl vs. chromene-3-carboxamide) may lead to divergent binding orientations in biological targets .
2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide (, CAS 1171402-89-3)
- Structural Differences : Replaces chromene with pyran and incorporates a pyrazolopyrimidine-pyrrolidine group.
- Key Implications: Pyran’s reduced aromaticity compared to chromene may decrease planar stacking interactions.
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. What are the established synthetic routes for 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclocondensation of itaconic acid derivatives to form the chromene backbone .
- Step 2 : Functionalization of the pyrimidine ring via nucleophilic substitution with pyrrolidine .
- Step 3 : Amidation of the carboxylic acid intermediate using coupling agents like HATU or EDCI in dry DMF .
- Purification : Flash chromatography (silica gel) and recrystallization (e.g., acetone/hexane) yield high-purity crystals .
Q. How is the compound characterized for structural confirmation and purity?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and substituent orientation .
- HPLC-MS (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .
- Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the pyrrolidine-pyrimidine linkage .
Q. What is the proposed mechanism of action in biological systems?
The compound modulates HSP70/HSC70 chaperone activity , disrupting protein folding in cancer cells. This is inferred from structural analogs acting as ATP-competitive inhibitors, leading to proteotoxic stress and apoptosis .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the chromene-pyrimidine scaffold?
- Solvent selection : Dry DMF or THF enhances nucleophilic substitution efficiency .
- Catalyst screening : Bases like K₂CO₃ improve deprotonation in amidation steps .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., coupling reactions) minimizes side-product formation .
Q. How can discrepancies in reported biological activity data be resolved?
- Assay validation : Compare activity across standardized assays (e.g., ATPase activity for HSP70 vs. cell viability in MCF-7 lines) .
- Structural analogs : Test derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophoric contributions .
- Batch variability : Ensure consistent purity (>98%) via orthogonal HPLC and LC-MS methods .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Replace the chromene ring with coumarin or quinoline to assess π-stacking interactions .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the pyrimidine ring to enhance binding affinity .
- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and CYP inhibition assays .
Q. What analytical challenges arise in impurity profiling, and how are they addressed?
Q. How do in vitro and in vivo efficacy profiles differ for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
